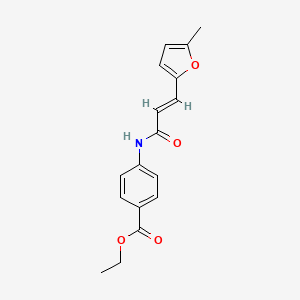

(E)-ethyl 4-(3-(5-methylfuran-2-yl)acrylamido)benzoate

Description

(E)-ethyl 4-(3-(5-methylfuran-2-yl)acrylamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with an acrylamido group linked to a 5-methylfuran moiety.

Properties

IUPAC Name |

ethyl 4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-3-21-17(20)13-5-7-14(8-6-13)18-16(19)11-10-15-9-4-12(2)22-15/h4-11H,3H2,1-2H3,(H,18,19)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHQAXMEESFAHZ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(3-(5-methylfuran-2-yl)acrylamido)benzoate typically involves the following steps:

Preparation of 5-methylfuran-2-carbaldehyde: This can be synthesized from furfural through selective methylation.

Formation of the acrylamide intermediate: The 5-methylfuran-2-carbaldehyde is reacted with an appropriate acrylamide derivative under basic conditions to form the acrylamide intermediate.

Esterification: The acrylamide intermediate is then esterified with ethyl 4-aminobenzoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reactions, and the process conditions are optimized to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(3-(5-methylfuran-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzoate esters.

Scientific Research Applications

(E)-ethyl 4-(3-(5-methylfuran-2-yl)acrylamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(3-(5-methylfuran-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. The furan ring and acrylamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its acrylamido-furan substituent. Comparisons with structurally related esters highlight key differences in substituent chemistry and biological implications:

Table 1: Structural Comparison of Ethyl/Methyl Benzoate Derivatives

Key Observations :

- Acrylamido vs.

- Heterocyclic Influence : The 5-methylfuran moiety offers electron-rich aromaticity, whereas benzimidazole (in ) and isoxazole (in ) rings provide distinct electronic and steric environments.

Biological Activity

(E)-ethyl 4-(3-(5-methylfuran-2-yl)acrylamido)benzoate, identified by its CAS number 514822-03-8, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, an acrylamide moiety, and a benzoate ester. Its unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₁O₃ |

| Molecular Weight | 273.29 g/mol |

| CAS Number | 514822-03-8 |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of 5-Methylfuran-2-Carbaldehyde : Synthesized from furfural through selective methylation.

- Formation of Acrylamide Intermediate : The aldehyde is reacted with an acrylamide derivative under basic conditions.

- Esterification : The acrylamide intermediate is esterified with ethyl 4-aminobenzoate under acidic conditions to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing furan rings often exhibit antimicrobial activity. The presence of the furan moiety in this compound suggests potential efficacy against various microbial strains. Studies have shown that furan derivatives can inhibit bacterial growth by interfering with essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance, derivatives of benzoate esters have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways such as the epidermal growth factor receptor (EGFR).

A relevant study demonstrated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines like A549 and HepG2, leading to apoptosis through caspase activation .

The proposed mechanism of action for this compound includes:

- Interaction with Enzymes : The furan ring may interact with bacterial enzymes, disrupting their function.

- Covalent Bond Formation : The acrylamide group can form covalent bonds with nucleophilic sites in proteins, enhancing its biological activity.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial properties of various furan derivatives.

- Findings : Compounds with furan rings showed significant inhibition against Gram-positive bacteria, suggesting a promising avenue for developing new antimicrobial agents.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on cancer cell lines.

- Results : The compound exhibited IC50 values indicating effective inhibition of cell proliferation in tested cancer lines.

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing (E)-ethyl 4-(3-(5-methylfuran-2-yl)acrylamido)benzoate?

The synthesis typically involves a multi-step process:

Acrylamide Formation : Coupling 5-methylfuran-2-carboxylic acid derivatives with an acryloyl chloride intermediate under inert conditions (e.g., N₂ atmosphere) to form the acrylamido group .

Esterification : Reacting the intermediate with ethyl 4-aminobenzoate in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (acrylamide coupling) | Minimizes side reactions |

| Solvent | Dry DMF or THF | Enhances reagent solubility |

| Catalyst | 4-DMAP (4-dimethylaminopyridine) | Accelerates esterification |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- ¹H/¹³C NMR :

- Acrylamide protons : Doublet at δ 6.2–6.8 ppm (J = 15–16 Hz, trans-configuration) .

- Furan ring protons : Multiplet at δ 6.1–7.0 ppm (5-methylfuran substituents) .

- IR Spectroscopy :

- Stretching bands at ~1660 cm⁻¹ (C=O, acrylamide) and ~1720 cm⁻¹ (ester C=O) .

- Mass Spectrometry (HRMS) :

- Molecular ion peak [M+H]⁺ matching theoretical mass (e.g., m/z 342.12 for C₁₈H₁₉NO₅) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Contradictions often arise from:

- Stereochemical impurities : Use 2D NMR (e.g., NOESY) to confirm E/Z configuration of the acrylamido group .

- Solvent artifacts : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

- Dynamic effects : Variable-temperature NMR to detect conformational flexibility in the furan ring .

Case Study : In , sample degradation during prolonged data collection skewed results. Implement real-time monitoring via LC-MS to detect instability .

Q. What computational methods predict the biological activity of this compound, and how do they align with experimental data?

- Molecular Docking :

- Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) via the acrylamido group’s electrophilic α,β-unsaturated carbonyl .

- Key binding metrics : ΔG ≤ -7.0 kcal/mol suggests strong affinity .

- MD Simulations :

- AMBER or GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .

- Validation : Compare computational IC₅₀ values with in vitro enzyme inhibition assays (e.g., COX-2 inhibition) .

Q. How does the 5-methylfuran moiety influence reactivity in nucleophilic addition reactions?

The electron-rich furan ring directs electrophilic attacks to the α-position of the acrylamido group. Key findings:

- Nucleophilic Additions : Thiols (e.g., glutathione) preferentially attack the β-carbon of the acrylamido group, forming Michael adducts (confirmed by LC-MS) .

- Steric Effects : The 5-methyl group reduces regioselectivity in Diels-Alder reactions compared to unsubstituted furans .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during the synthesis of acrylamido-containing derivatives?

- Protection/Deprotection : Use TMS (trimethylsilyl) groups to shield reactive sites during coupling steps .

- Low-Temperature Reactions : Conduct acrylamide formation at 0°C to prevent polymerization .

- Catalytic Additives : Add 10 mol% DMAP to suppress ester hydrolysis during purification .

Q. How can researchers design stability studies for this compound under varying storage conditions?

-

Accelerated Degradation Testing :

Condition Parameter Analysis Method High humidity (75% RH) Hydrolysis of ester group HPLC tracking benzoic acid formation Light exposure (UV, 254 nm) Photoisomerization of acrylamido group UV-Vis spectroscopy

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- False Positives in Docking :

- Re-evaluate protonation states (e.g., use Epik for pH-adjusted ligand preparation) .

- Include solvation effects (e.g., implicit water models) to improve binding energy accuracy .

- Experimental Artifacts :

- Validate assay conditions (e.g., confirm enzyme activity via positive controls like indomethacin for COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.